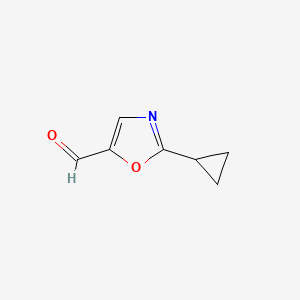

2-Cyclopropyloxazole-5-carbaldehyde

Beschreibung

2-Cyclopropyloxazole-5-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted with a cyclopropyl group at position 2 and an aldehyde functional group at position 4. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties. The cyclopropyl substituent introduces significant steric hindrance and conformational rigidity, while the aldehyde group at position 5 provides a reactive site for nucleophilic additions or further derivatization.

Eigenschaften

IUPAC Name |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYLHMXQZVNBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267443-15-1 | |

| Record name | 2-cyclopropyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyloxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products Formed:

Oxidation: 2-Cyclopropyloxazole-5-carboxylic acid.

Reduction: 2-Cyclopropyloxazole-5-methanol.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyloxazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyloxazole-5-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring may also interact with various molecular targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

The oxazole core in 2-Cyclopropyloxazole-5-carbaldehyde distinguishes it from thiazole-based analogs, such as those reported in Pharmacopeial Forum (2017). Thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates) replace oxygen with sulfur, altering electronic properties and hydrogen-bonding capabilities. Sulfur’s larger atomic radius and polarizability in thiazoles enhance π-π stacking interactions and metal coordination compared to oxazoles, which may influence pharmacokinetic profiles .

Table 1: Core Heterocycle Comparison

| Property | Oxazole (this compound) | Thiazole (Thiazol-5-ylmethyl analogs) |

|---|---|---|

| Aromaticity | Moderate (O, N) | High (S, N) |

| Electronegativity | Higher (O) | Lower (S) |

| Hydrogen-bonding capacity | Limited | Enhanced (S participation) |

Substituent Effects

- Cyclopropyl vs. In contrast, hydroperoxypropan-2-yl substituents in thiazole analogs (e.g., compound m and x in ) may confer oxidative reactivity or instability under physiological conditions .

- Aldehyde vs. Carbamate/Ureido Groups :

The aldehyde at position 5 enables facile conjugation (e.g., Schiff base formation), whereas carbamate and ureido groups in thiazole analogs (e.g., compounds l , m , w ) enhance hydrolytic stability and modulate target binding via hydrogen-bonding interactions .

Table 2: Functional Group Impact

| Functional Group | Role in this compound | Role in Thiazole Analogs |

|---|---|---|

| Aldehyde | Reactive site for derivatization | Absent; replaced with carbamates |

| Cyclopropyl | Steric hindrance, metabolic stability | Absent; substituted with alkyl chains |

| Carbamate/Ureido | Absent | Stability, target interaction modulation |

Research Findings and Limitations

While direct comparative pharmacological data for this compound are scarce, structural analogs suggest:

- Oxazoles generally exhibit lower metabolic clearance than thiazoles due to reduced susceptibility to cytochrome P450 oxidation.

- Thiazole carbamates (e.g., compound l ) demonstrate enhanced plasma stability compared to aldehyde-containing oxazoles, which may degrade under acidic conditions.

Key Limitation : The provided evidence focuses on thiazole derivatives; further experimental studies are required to validate these hypotheses for oxazole systems.

Biologische Aktivität

Overview

2-Cyclopropyloxazole-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxazole ring with an aldehyde functional group at the 5-position. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 139.14 g/mol

- Structural Features : The presence of the cyclopropyl group and the aldehyde functionality contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring may also engage with different molecular targets, influencing several biological pathways and processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Recent investigations have shown that it can induce apoptosis in cancer cell lines, including:

- HeLa Cells : Induced apoptosis at concentrations of 50 µM.

- MCF-7 Cells : Significant reduction in cell viability observed at concentrations above 25 µM.

The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected mice models, suggesting its potential as a therapeutic agent.

-

Case Study on Cancer Treatment :

- In a controlled laboratory setting, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a notable decrease in tumor size when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.